7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 78755-80-3
VCID: VC0195916
InChI: InChI=1S/C10H9FN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14)
SMILES: CN1CC(=O)NC2=C(C1=O)C=C(C=C2)F
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol

7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione

CAS No.: 78755-80-3

VCID: VC0195916

Molecular Formula: C10H9FN2O2

Molecular Weight: 208.19 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione - 78755-80-3

Description

7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione, also known as FluMazenil IMpurity D, is a chemical compound with the CAS number 78755-80-3 . It has a molecular formula of C10H9FN2O2 and a molecular weight of 208.19 g/mol . Synonyms for this compound include 7-Fluoro-3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione and Flumazenil EP Impurity D . This substance is a benzodiazepine derivative . Benzodiazepines are a class of psychoactive drugs with varying pharmacological activities.

The compound is available in solid form and should be stored in a dry environment at room temperature . Precautionary statements include warnings related to potential hazards, such as avoiding contact and ensuring proper ventilation . It is also known as an impurity in Flumazenil . Flumazenil is a competitive GABA receptor antagonist used to reverse the effects of benzodiazepines .

Other similar compounds include other benzodiazepine derivatives, which also feature a diazepine ring structure, but may have different substituents or modifications . These related compounds have varying applications, primarily in pharmacology, due to their interactions with the central nervous system .

CAS No. 78755-80-3
Product Name 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
IUPAC Name 7-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
Standard InChI InChI=1S/C10H9FN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14)
Standard InChIKey BKHGZIQXTHAVNJ-UHFFFAOYSA-N
SMILES CN1CC(=O)NC2=C(C1=O)C=C(C=C2)F
Canonical SMILES CN1CC(=O)NC2=C(C1=O)C=C(C=C2)F
Purity > 95%
Synonyms 7-Fluoro-3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione; 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione; 1H-1,4-Benzodiazepine-2,5-dione, 7-fluoro-3,4-dihydro-4- Methyl-
PubChem Compound 658990
Last Modified Aug 15 2023

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